molecular formula C16H24N2O3 B262680 N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-[3-(4-morpholinyl)propyl]amine

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-[3-(4-morpholinyl)propyl]amine

Numéro de catalogue B262680
Poids moléculaire: 292.37 g/mol
Clé InChI: AOOWVNWNSSDGJQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-[3-(4-morpholinyl)propyl]amine, also known as BRL-15572, is a selective and potent antagonist of the dopamine D3 receptor. It was first synthesized in 2000 by researchers at GlaxoSmithKline and has since been studied extensively for its potential therapeutic applications.

Mécanisme D'action

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-[3-(4-morpholinyl)propyl]amine acts as a competitive antagonist at the dopamine D3 receptor, blocking the binding of dopamine to this receptor. This leads to a decrease in dopamine signaling in the brain, which is thought to be responsible for its therapeutic effects in drug addiction and other psychiatric disorders.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-[3-(4-morpholinyl)propyl]amine has been shown to have a number of biochemical and physiological effects, including a decrease in dopamine release in the brain, a decrease in drug-seeking behavior, and a decrease in the rewarding effects of drugs of abuse. It has also been shown to have anxiolytic and antidepressant effects in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-[3-(4-morpholinyl)propyl]amine in lab experiments is its selectivity for the dopamine D3 receptor, which allows for more specific targeting of this receptor in studies of drug addiction and other psychiatric disorders. However, one limitation is that it may not be effective in all individuals, as genetic variations in the dopamine receptor may affect its efficacy.

Orientations Futures

There are a number of potential future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-[3-(4-morpholinyl)propyl]amine, including its use in combination with other drugs for the treatment of drug addiction and other psychiatric disorders. It may also be useful in studying the role of the dopamine D3 receptor in other physiological processes, such as reward processing and motivation. Additionally, further research is needed to determine the long-term effects of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-[3-(4-morpholinyl)propyl]amine and its potential for abuse or addiction.

Méthodes De Synthèse

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-[3-(4-morpholinyl)propyl]amine involves several steps, including the reaction of 1,2-dihydroxybenzene with 3-chloropropanol to form the intermediate 2,3-dihydro-1,4-benzodioxin-6-ylmethanol. This intermediate is then reacted with 3-(4-morpholinyl)propylamine to form the final product, N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-[3-(4-morpholinyl)propyl]amine.

Applications De Recherche Scientifique

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-[3-(4-morpholinyl)propyl]amine has been studied extensively for its potential therapeutic applications, particularly in the treatment of drug addiction and other psychiatric disorders. It has been shown to selectively block the dopamine D3 receptor, which is thought to play a role in drug-seeking behavior and addiction.

Propriétés

Nom du produit

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-[3-(4-morpholinyl)propyl]amine

Formule moléculaire

C16H24N2O3

Poids moléculaire

292.37 g/mol

Nom IUPAC

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-morpholin-4-ylpropan-1-amine

InChI

InChI=1S/C16H24N2O3/c1(5-18-6-8-19-9-7-18)4-17-13-14-2-3-15-16(12-14)21-11-10-20-15/h2-3,12,17H,1,4-11,13H2

Clé InChI

AOOWVNWNSSDGJQ-UHFFFAOYSA-N

SMILES

C1COCCN1CCCNCC2=CC3=C(C=C2)OCCO3

SMILES canonique

C1COCCN1CCCNCC2=CC3=C(C=C2)OCCO3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.